molecular formula C18H12O2 B11943876 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one CAS No. 107796-83-8

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one

Cat. No.: B11943876
CAS No.: 107796-83-8
M. Wt: 260.3 g/mol
InChI Key: XYDORMDGZVIDKK-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of naphthalene-2-carboxylic acid and 2-hydroxybenzaldehyde as starting materials. These compounds undergo a cyclization reaction in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one is unique due to its specific combination of the naphthalene and benzofuran rings. This structural arrangement can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one, also known as a naphthalene-benzofuran hybrid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its antitumor, anti-inflammatory, and antituberculosis properties, supported by data tables and relevant research findings.

1. Structure and Synthesis

The compound is characterized by a unique structural framework that combines naphthalene and benzofuran moieties. This structural combination is essential for its biological activity, as variations in substitution patterns can significantly influence pharmacological effects.

Synthesis Methods

Recent studies have employed various synthetic routes to develop derivatives of this compound. For instance, one method involves the reaction of 3-formylchromone with nucleophilic reagents to yield a range of naphthalene-benzofuran hybrids .

2.1 Antitumor Activity

The antitumor potential of this compound has been evaluated against several cancer cell lines, including HepG-2 and MCF-7. Research indicates that certain derivatives exhibit cytotoxicity superior to that of the well-known chemotherapeutic agent Doxorubicin.

CompoundCell LineIC50 (µM)Comparison
3cHepG-2< 10More potent than Doxorubicin
3eMCF-7< 15More potent than Doxorubicin
3hHepG-2< 12More potent than Doxorubicin

In a study, compounds 3c, 3e, and 3h showed remarkable cytotoxicity against HepG-2 cells, with IC50 values significantly lower than that of Doxorubicin .

2.2 Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through its interaction with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies revealed strong binding affinities for COX-2, with binding energies ranging from 7.7 to 12.2 kcal/mol.

CompoundBinding Energy (kcal/mol)COX-2 Selectivity
3c-11.5High
3h-10.8High
Celecoxib-9.0Reference

Compounds such as 3c and 3h demonstrated superior selectivity for COX-2 compared to Celecoxib, indicating their potential as anti-inflammatory agents .

2.3 Antituberculosis Activity

The efficacy of the compound against Mycobacterium tuberculosis was evaluated in vitro. The minimum inhibitory concentration (MIC) values were determined, showing that several derivatives were highly effective.

CompoundMIC (mg/mL)Efficacy
3c< 1Highly effective
3d< 1Highly effective
3i< 1Highly effective

Compounds like 3c and 3d exhibited MIC values below 1 mg/mL, outperforming traditional antituberculosis drugs such as Isoniazid .

Apoptosis Induction

Studies on the mechanism of action revealed that certain derivatives induce apoptosis in cancer cells through various pathways, including ROS generation and mitochondrial dysfunction. For example, compounds were shown to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to apoptosis via caspase activation .

Properties

CAS No.

107796-83-8

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

3-naphthalen-2-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H12O2/c19-18-16-8-4-3-7-15(16)17(20-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H

InChI Key

XYDORMDGZVIDKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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